3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under acidic or basic conditions.
Substitution reactions:
Amidation: The final step involves the formation of the carboxamide group through the reaction of the oxadiazole intermediate with an amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenyl group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halides, sulfonates, or other leaving groups can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, acids, or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nature of the substituent.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly as an antimicrobial, anti-inflammatory, or anticancer agent.
Material Science: Due to its unique structural properties, it can be used in the development of new materials, such as polymers or coatings with specific functionalities.
Biological Studies: The compound can be used as a probe or tool in biochemical assays to study enzyme interactions, receptor binding, or cellular pathways.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The oxadiazole ring can participate in hydrogen bonding, π-π stacking, or other non-covalent interactions, influencing the compound’s binding affinity and specificity. The chlorophenyl and methoxyphenyl groups can modulate the compound’s lipophilicity, electronic properties, and overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide
- 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
- 3-(4-chlorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
Uniqueness
3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of both the 4-chlorophenyl and 4-methoxyphenyl groups, which can impart distinct electronic and steric effects. These groups can influence the compound’s reactivity, binding interactions, and overall properties, making it a valuable molecule for various applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-23-14-8-2-11(3-9-14)10-19-16(22)17-20-15(21-24-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYPFTQMBWROMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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